
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23ClN4O2S and its molecular weight is 503.02. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Potential
Research on quinazolin derivatives, similar to the compound , highlights their potential as antioxidants. Studies have demonstrated that certain quinazolin derivatives exhibit significant scavenging capacity against radicals like DPPH and Nitric oxide (NO), indicating their potential for antioxidant applications. These compounds were found to possess antioxidant capacities comparable or superior to common antioxidants such as ascorbic acid (Al-azawi, 2016).
Antibacterial Activity
Quinazolin derivatives have been synthesized and evaluated for their antibacterial properties, showing promising results against a variety of bacterial strains. These compounds, through various synthetic pathways, have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential for use in developing new antibacterial agents (Badwaik et al., 2009).
Structural Insights and Molecular Interactions
Research into quinazolin derivatives, including studies on their crystal structures and hydrogen bonding, provides valuable insights into their molecular interactions. Such studies help in understanding the conformational stability and potential biological interactions of these compounds, which is essential for their application in scientific research and drug design (Cruz et al., 2006).
Antimicrobial and Antifungal Activities
Further studies on quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone have demonstrated significant in vitro antibacterial and antifungal activities. These findings suggest the potential of quinazolin derivatives in treating infections and contributing to the development of new antimicrobial agents (Patel, Patel, & Patel, 2010).
Hypotensive Effect
Some quinazolin derivatives have been found to possess a high hypotensive effect, indicating their potential as antihypertensive agents. This effect is attributed to their α(1)-blocking activity, which has been compared favorably with that of clinically used drugs like prazosin, but with the advantage of not causing reflex tachycardia and having a prolonged duration of action (El-Sabbagh et al., 2010).
特性
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[4-(dimethylamino)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2S/c1-17-24(29-25(34-17)18-8-10-19(28)11-9-18)16-35-27-30-23-7-5-4-6-22(23)26(33)32(27)21-14-12-20(13-15-21)31(2)3/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOUBURFTSKMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

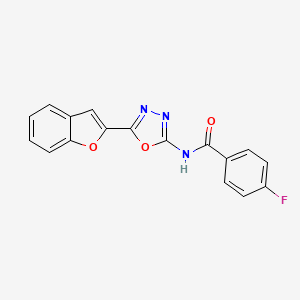
![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)
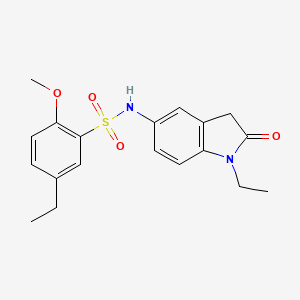
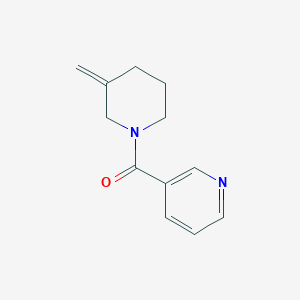
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2968595.png)
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)
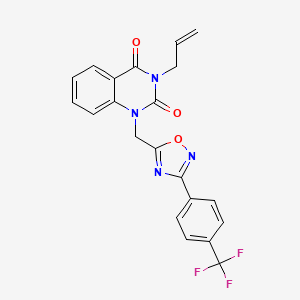
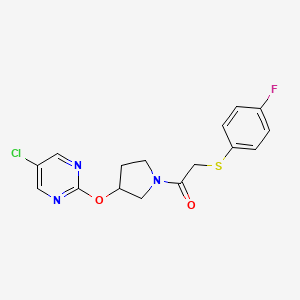
![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)

![4-(thiophen-2-ylmethyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2968605.png)
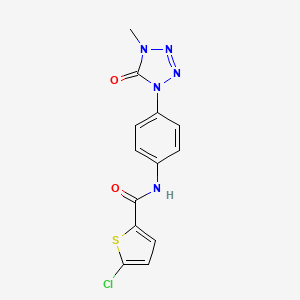
![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)